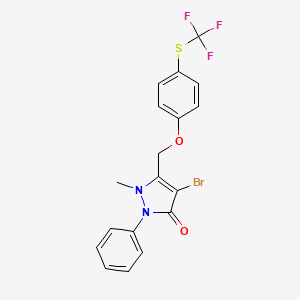

4-Bromo-2-methyl-1-phenyl-3-((4-(trifluoromethylthio)phenoxy)methyl)-3-pyrazolin-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-Bromo-2-methyl-1-phenyl-3-((4-(trifluoromethylthio)phenoxy)methyl)-3-pyrazolin-5-one is a pyrazole derivative, a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazoles are known for their diverse pharmacological activities and as scaffolds in the synthesis of more complex chemical entities.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds. In the case of brominated pyrazoles, a halogenated precursor is typically used. For example, the synthesis of 4-bromo-1-phenyl-1H-pyrazol-3-ol, a related compound, was achieved by treating the corresponding ol with sodium hydride and methyl iodide to introduce a methoxy group . Similarly, 4-bromo-2-(1-substituted-5-aryl-pyrazolin-3yl)-naphthalen-1-ols were synthesized and then subjected to iodine in DMSO, followed by crystallization to obtain the desired brominated pyrazoles .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques. For instance, the vibrational spectra of 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole were studied using FT-IR and FT-Raman spectroscopy, and the equilibrium geometry and bonding features were analyzed using the DFT method . The electronic properties, such as HOMO and LUMO energies, can be determined by TDDFT, indicating charge transfer within the molecule .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to their reactive sites. The bromo substituent in the 4-position makes these compounds suitable for further functionalization through metalation reactions or transition-metal-catalyzed cross-coupling reactions . The presence of other functional groups, such as methoxy or hydroxyl, can also influence the reactivity and the type of chemical transformations that the pyrazole derivatives can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups, such as the trifluoromethylthio group, can affect the compound's polarity, solubility, and stability. The vibrational spectroscopy studies provide insights into the bonding features and the stability of the molecule, which can be correlated with its physical properties . Additionally, the antimicrobial activities of some brominated pyrazoles have been reported, indicating their potential biological relevance .

Applications De Recherche Scientifique

Synthesis and Antioxidant Activity

Pyrazolone derivatives, including those similar to the compound , have been synthesized and evaluated for their antioxidant activity. Notably, the synthesis of 1-(thiazol-2-yl)-pyrazolin-5-one derivatives has been achieved through reactions involving diazo-coupling and Knoevenagel condensation, followed by heterocyclization with α-halogenated reagents. These compounds, including variants with bromoacetone and phenacyl bromide, exhibit promising antioxidant properties as measured by ABTS Radical Cation Decolorization Assay (Gaffer, Abdel-fattah, Etman, & Abdel‐Latif, 2017).

Antimicrobial Applications

The compound's structure is closely related to that of various pyrazolone derivatives which have been synthesized and tested for antimicrobial activities. For instance, some compounds featuring bromination of 4-(1, 3-diaryl-1H-pyrazol-4-yl) but-3-en-2-ones have demonstrated significant in vitro antibacterial and antifungal properties against various pathogens. The structure-activity relationship indicates that modifications, such as the bromoacetyl moiety to the pyrazole ring, can lead to enhanced antimicrobial efficacy (Pundeer, Sushma, Kiran, Sharma, Aneja, & Prakash, 2013).

Antifungal Properties and SAR Analysis

N-phenylpyrazole derivatives, including structures similar to the compound , have shown notable antifungal and antibacterial properties. These compounds, through structure-activity relationship (SAR) analysis, reveal that specific attachments to the pyrazole ring, such as the bromoacetyl moiety, can significantly enhance their antimicrobial properties. The efficacy against pathogenic yeast and moulds positions these compounds as potential therapeutic agents in addressing fungal infections (Farag, Mayhoub, Barakat, & Bayomi, 2008).

Propriétés

IUPAC Name |

4-bromo-1-methyl-2-phenyl-5-[[4-(trifluoromethylsulfanyl)phenoxy]methyl]pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrF3N2O2S/c1-23-15(16(19)17(25)24(23)12-5-3-2-4-6-12)11-26-13-7-9-14(10-8-13)27-18(20,21)22/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHZDJWUHDHTDFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)COC3=CC=C(C=C3)SC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrF3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-methyl-1-phenyl-3-((4-(trifluoromethylthio)phenoxy)methyl)-3-pyrazolin-5-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-methoxyethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2531252.png)

![6-Methylthiazolo[4,5-b]pyridin-2-amine](/img/structure/B2531257.png)

![Ethyl 4-[[4-(4-ethoxycarbonylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]benzoate](/img/structure/B2531261.png)

![N-[2-[(1S,2S,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]heptanyl]ethyl]prop-2-enamide](/img/structure/B2531262.png)

![4-cyano-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2531264.png)

![N-(1-Cyanocycloheptyl)-2-[[5-(1,1-dioxothiolan-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2531266.png)